molecular formula C22H38CaO4 B13824990 calcium;undec-10-enoate

calcium;undec-10-enoate

Cat. No.: B13824990
M. Wt: 406.6 g/mol
InChI Key: CLOKKBBIKHZGNX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium;undec-10-enoate can be synthesized through the reaction of undec-10-enoic acid with calcium hydroxide. The process involves dissolving calcium hydroxide in water and then adding undec-10-enoic acid. The reaction mixture is stirred until the pH reaches an appropriate level, followed by crystallization and drying to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as acyclic diene metathesis (ADMET) polymerization. This method uses catalysts like molybdenum-alkylidene or ruthenium-carbene to achieve high molecular weight polyesters, which can then be processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Calcium;undec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The carboxylate group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Scientific Research Applications

Calcium;undec-10-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of calcium;undec-10-enoate involves its interaction with cellular membranes and enzymes. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, disrupting membrane integrity and function. Additionally, the carboxylate group can interact with metal ions and enzymes, affecting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl undec-10-enoate: An ester formed by the condensation of methanol and undec-10-enoic acid, commonly used

Properties

Molecular Formula

C22H38CaO4

Molecular Weight

406.6 g/mol

IUPAC Name

calcium;undec-10-enoate

InChI

InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2

InChI Key

CLOKKBBIKHZGNX-UHFFFAOYSA-L

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2]

Origin of Product

United States

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